molecular formula C5H9ClN2OS B1379714 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride CAS No. 1609407-94-4

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride

Cat. No.: B1379714
CAS No.: 1609407-94-4
M. Wt: 180.66 g/mol
InChI Key: QTVRSIFTUJIXJL-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H8N2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular function. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these processes is essential for elucidating its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride typically involves the reaction of 2-amino-1,3-thiazole with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Hydrochloric acid

The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, followed by protonation to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

    Oxidation: Formation of 2-(2-Amino-1,3-thiazol-4-yl)acetaldehyde.

    Reduction: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethanamine.

    Substitution: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethyl halides.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
  • 2-(2-Amino-1,3-thiazol-4-yl)ethanamine
  • 2-(2-Amino-1,3-thiazol-4-yl)ethyl halides

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the thiazole ring. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRSIFTUJIXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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